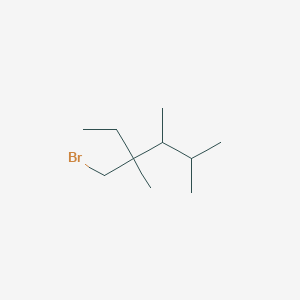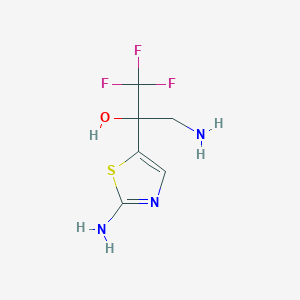
2-(3-Aminocyclobutyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Aminocyclobutyl)acetamide is a chemical compound with the molecular formula C6H12N2O. It is a white solid widely used in pharmaceutical research due to its unique structure and properties . This compound plays a crucial role in the development of novel drugs and has various applications in scientific research.
Métodos De Preparación
The synthesis of 2-(3-Aminocyclobutyl)acetamide can be achieved through several methods. One common approach involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . This method is versatile and economical, allowing for the production of cyanoacetamide derivatives. The reaction typically involves stirring the reactants without a solvent at room temperature or using a steam bath . Industrial production methods may involve similar synthetic routes but on a larger scale to meet the demand for pharmaceutical research and development.
Análisis De Reacciones Químicas
2-(3-Aminocyclobutyl)acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding oxides, while reduction reactions can produce amines or other reduced forms of the compound .
Aplicaciones Científicas De Investigación
2-(3-Aminocyclobutyl)acetamide has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of heterocyclic compounds, which are important in the development of pharmaceuticals . In biology, this compound is studied for its potential biological activities and interactions with various biomolecules. In medicine, it is explored for its potential therapeutic effects and as a building block for drug development . Additionally, it has applications in the industry, particularly in the synthesis of novel materials and chemical intermediates .
Mecanismo De Acción
The mechanism of action of 2-(3-Aminocyclobutyl)acetamide involves its interaction with specific molecular targets and pathways. While the exact mechanism may vary depending on the application, it generally involves binding to target proteins or enzymes, leading to modulation of their activity. This can result in various biological effects, such as inhibition of protein synthesis or alteration of metabolic pathways . Further research is needed to fully elucidate the detailed mechanisms by which this compound exerts its effects.
Comparación Con Compuestos Similares
2-(3-Aminocyclobutyl)acetamide can be compared with other similar compounds, such as 2-(3-Aminocyclobutyl)pyrimidin-2-amines and other cyanoacetamide derivatives . These compounds share structural similarities but may differ in their chemical reactivity, biological activities, and applications.
Conclusion
This compound is a versatile compound with significant importance in pharmaceutical research and various scientific applications Its unique structure and properties make it a valuable building block for the synthesis of novel compounds and the development of new drugs
Propiedades
Fórmula molecular |
C6H12N2O |
|---|---|
Peso molecular |
128.17 g/mol |
Nombre IUPAC |
2-(3-aminocyclobutyl)acetamide |
InChI |
InChI=1S/C6H12N2O/c7-5-1-4(2-5)3-6(8)9/h4-5H,1-3,7H2,(H2,8,9) |
Clave InChI |
KZJOQVUSLOZUDZ-UHFFFAOYSA-N |
SMILES canónico |
C1C(CC1N)CC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Fluoro-1H,3H,4H,5H-pyrano[4,3-B]indole](/img/structure/B13165177.png)
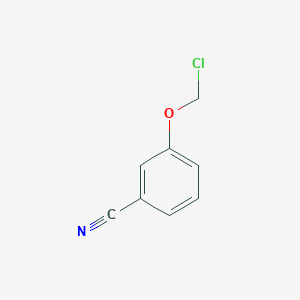
![2-amino-3-(1H-pyrrolo[3,2-b]pyridin-3-yl)propanoic acid](/img/structure/B13165183.png)



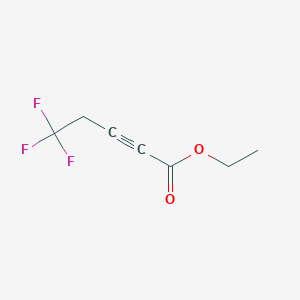
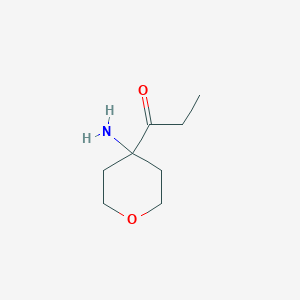
![(2E)-3-[2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]acrylic acid](/img/structure/B13165212.png)

![Dimethyl(2-{[6-(1H-pyrazol-1-yl)pyrazin-2-yl]amino}-1-(thiophen-3-yl)ethyl)amine](/img/structure/B13165246.png)
